molecular formula C18H16BrN3O2S B250977 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea

Cat. No.: B250977
M. Wt: 418.3 g/mol
InChI Key: WEGDGSBXCJRULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea, also known as BRB-I, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea exerts its effects by inhibiting the activity of several enzymes, including protein kinase C, tyrosine kinase, and topoisomerase II. These enzymes play important roles in cell growth, division, and survival, and their inhibition by this compound leads to the inhibition of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, the protection of neurons from oxidative stress, and the inhibition of viral replication. These effects are mediated by the inhibition of several enzymes, as mentioned above.

Advantages and Limitations for Lab Experiments

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, its limited availability and high cost can be a limitation for some experiments.

Future Directions

Several future directions can be explored for N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea, including the development of more efficient synthesis methods, the identification of new targets for its inhibition, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, the development of this compound derivatives with improved efficacy and safety profiles can be explored.

Synthesis Methods

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea can be synthesized by reacting 2-bromo-1,3-benzoxazole with isobutyryl isothiocyanate and then with ammonium thiocyanate. The reaction yields this compound as a white powder with a purity of over 99%.

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques in Alzheimer's disease. In infectious diseases, this compound has been shown to inhibit the growth of several bacteria and viruses, including HIV-1 and hepatitis C virus.

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C18H16BrN3O2S/c1-10(2)16(23)22-18(25)20-11-7-8-15-14(9-11)21-17(24-15)12-5-3-4-6-13(12)19/h3-10H,1-2H3,(H2,20,22,23,25)

InChI Key

WEGDGSBXCJRULT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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